4-(5-Carboxy-2-fluorophenyl)phenol is an aromatic compound characterized by the presence of a carboxyl group, a fluorine atom, and a phenolic hydroxyl group. Its molecular formula is . The structure consists of a phenyl ring substituted with a carboxylic acid and a fluorine atom, which significantly influences its chemical properties and biological activities. The positioning of these functional groups allows for potential interactions with various biological targets, making it a compound of interest in medicinal chemistry and materials science.
The presence of a carboxylic acid group and a phenolic hydroxyl group suggests potential applications in areas like:
Several chemical suppliers offer 4-(5-Carboxy-2-fluorophenyl)phenol, indicating its availability for research purposes [, ].
4-(5-Carboxy-2-fluorophenyl)phenol exhibits notable biological activities due to its structural features:
The synthesis of 4-(5-Carboxy-2-fluorophenyl)phenol typically involves multi-step organic reactions:
In industrial settings, large-scale synthesis may employ continuous flow reactors to enhance efficiency and yield while minimizing environmental impact through solvent recovery systems.
4-(5-Carboxy-2-fluorophenyl)phenol has several applications across various fields:
Research into the interaction of 4-(5-Carboxy-2-fluorophenyl)phenol with biological targets has revealed insights into its mechanism of action. The compound's functional groups facilitate binding with enzymes and receptors, potentially leading to inhibition or modulation of their activity. Studies indicate that the fluorine atom enhances lipophilicity and metabolic stability, contributing to its biological effects.
4-(5-Carboxy-2-fluorophenyl)phenol is distinctive due to the presence of the fluorine atom, which imparts unique electronic and steric properties compared to its halogenated analogs. The high electronegativity of fluorine influences the compound's reactivity and interaction with biological targets, making it particularly valuable for various applications in medicinal chemistry and materials science.
This compound's specific combination of functional groups not only enhances its chemical reactivity but also positions it as a promising candidate for further research in both academic and industrial contexts.
The synthesis of 4-(5-Carboxy-2-fluorophenyl)phenol requires careful consideration of the electronic effects imparted by the fluorine substituent and the need to maintain the integrity of both the carboxylic acid and phenolic hydroxyl functionalities throughout the synthetic sequence. The compound exists as a biphenyl derivative where the fluorine atom occupies the ortho position relative to the biphenyl linkage, while the carboxylic acid functionality resides at the meta position relative to the same linkage. This substitution pattern creates unique reactivity profiles that must be addressed through judicious choice of synthetic methodologies.
The characterization of this compound reveals distinctive spectroscopic signatures that reflect its structural complexity. Nuclear magnetic resonance spectroscopy provides clear evidence for the aromatic proton environments, with the fluorine atom introducing characteristic coupling patterns and chemical shift perturbations. Mass spectrometric analysis confirms the molecular ion peak at m/z 232, consistent with the molecular formula C13H9FO3. The infrared spectrum displays characteristic absorption bands for the carboxylic acid carbonyl stretch and the phenolic hydroxyl stretch, providing additional structural confirmation.
Understanding the electronic properties of 4-(5-Carboxy-2-fluorophenyl)phenol is crucial for predicting its reactivity and designing efficient synthetic approaches. The fluorine substituent acts as a strong electron-withdrawing group through inductive effects, influencing both the acidity of the carboxylic acid functionality and the nucleophilicity of the phenolic hydroxyl group. These electronic considerations directly impact the choice of synthetic methodologies and reaction conditions required for successful preparation of this compound.
The development of efficient synthetic routes to 4-(5-Carboxy-2-fluorophenyl)phenol has been driven by the need to access this compound with high purity and in sufficient quantities for research applications. Multiple synthetic strategies have been explored, each offering distinct advantages in terms of substrate scope, reaction conditions, and overall efficiency. The choice of synthetic approach often depends on the availability of starting materials, the required scale of synthesis, and the desired level of functional group tolerance.
Contemporary synthetic methodologies for accessing fluorinated biphenyl carboxylic acids have evolved significantly, incorporating advances in catalysis, reaction engineering, and process optimization. These developments have enabled the preparation of complex molecular architectures with precise control over regiochemistry and stereochemistry. The synthesis of 4-(5-Carboxy-2-fluorophenyl)phenol exemplifies these advances, requiring sophisticated approaches that can accommodate the presence of multiple functional groups while maintaining high levels of selectivity.
The strategic disconnection of 4-(5-Carboxy-2-fluorophenyl)phenol reveals several potential synthetic pathways, each involving different key bond-forming reactions. Retrosynthetic analysis suggests that the biphenyl linkage represents the most logical point of disconnection, leading to strategies based on cross-coupling reactions between appropriately functionalized aromatic fragments. Alternative approaches involving sequential functionalization of simpler aromatic precursors have also been explored, offering complementary synthetic options.
The Suzuki-Miyaura coupling reaction has emerged as the premier method for constructing the biphenyl core of 4-(5-Carboxy-2-fluorophenyl)phenol, offering excellent functional group tolerance and reliable reaction outcomes. This palladium-catalyzed cross-coupling process enables the formation of carbon-carbon bonds between organoboron reagents and organohalides under relatively mild conditions, making it ideally suited for the synthesis of complex biphenyl derivatives. The reaction mechanism involves a well-established catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps.
The retrosynthetic approach for Suzuki-Miyaura coupling typically involves disconnection at the biphenyl linkage, revealing two key fragments: a halogenated benzoic acid derivative and a hydroxyphenylboronic acid or its protected form. Fragment A consists of a halogenated benzoic acid derivative, specifically 3-fluoro-4-bromobenzoic acid, while Fragment B comprises 4-hydroxyphenylboronic acid or its protected analog. Protection of both the carboxylic acid as a methyl or ethyl ester and the hydroxyl group as a methoxy or benzyl ether is typically required to enhance coupling efficiency and prevent undesired side reactions during the cross-coupling process.
The preparation of 3-fluoro-4-bromobenzoic acid methyl ester involves a two-step sequence beginning with bromination of 3-fluorobenzoic acid. Treatment of 3-fluorobenzoic acid with bromine in the presence of iron(III) bromide at 0-5°C for 4 hours provides the brominated intermediate in 85% yield. Subsequent esterification with methanol and sulfuric acid under reflux conditions for 6 hours delivers the methyl ester in 92% yield. This sequence demonstrates excellent regioselectivity for the desired bromination pattern while maintaining the integrity of the fluorine substituent.
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 0-5°C | 4 h | 85% |
| Esterification | MeOH, H₂SO₄ | Reflux | 6 h | 92% |
The Suzuki coupling reaction between 3-fluoro-4-bromobenzoic acid methyl ester and 4-methoxyphenylboronic acid represents the key bond-forming step in the synthetic sequence. Optimal reaction conditions involve combining the halogenated partner (1.0 equivalent) with 4-methoxyphenylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) catalyst (2 mol%), and potassium carbonate base (2.0 equivalents) in a 3:1 mixture of dioxane and water. The reaction mixture is heated to 90°C under nitrogen atmosphere for 12 hours, providing the coupled product in 78% yield after standard workup procedures.
The choice of catalyst system proves critical for achieving high yields and selectivity in the Suzuki coupling reaction. Tetrakis(triphenylphosphine)palladium(0) has emerged as a particularly effective catalyst for this transformation, providing excellent activity while maintaining stability under the reaction conditions. The phosphine ligands serve multiple roles, including stabilization of the palladium center and facilitation of the transmetalation step. Alternative catalyst systems, including palladium(II) precatalysts with various phosphine ligands, have also been explored with varying degrees of success.
Base selection represents another crucial parameter in optimizing the Suzuki coupling reaction. Potassium carbonate has proven particularly effective for this transformation, providing sufficient basicity to activate the boronic acid partner while maintaining compatibility with the fluorinated substrate. The base serves to facilitate transmetalation by converting the boronic acid to a more nucleophilic borate species, thereby accelerating the overall catalytic cycle. Alternative bases, including cesium carbonate and sodium carbonate, have been evaluated but generally provide inferior results for this specific substrate combination.
The final step involves deprotection and hydrolysis to reveal the target compound 4-(5-Carboxy-2-fluorophenyl)phenol. Demethylation of the methoxy protecting group is accomplished using boron tribromide in dichloromethane at -78°C, providing the free phenol in 95% yield. Subsequent ester hydrolysis with 6M hydrochloric acid under reflux conditions for 4 hours converts the methyl ester to the carboxylic acid in 89% yield, completing the synthetic sequence.
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Demethylation | BBr₃ | -78°C → RT | 3 h | 95% |
| Hydrolysis | 6M HCl | Reflux | 4 h | 89% |
Electrophilic aromatic substitution reactions provide an alternative synthetic approach for accessing 4-(5-Carboxy-2-fluorophenyl)phenol, particularly through carboxylation strategies that introduce the carboxylic acid functionality directly onto preformed biphenyl scaffolds. The Kolbe-Schmitt reaction represents a classical example of this approach, enabling the direct carboxylation of phenolic compounds using carbon dioxide under basic conditions. This methodology has found extensive application in the synthesis of hydroxybenzoic acid derivatives and offers potential advantages in terms of atom economy and step efficiency.
The Kolbe-Schmitt reaction proceeds through a well-established mechanism involving initial deprotonation of the phenol to form the corresponding phenoxide anion, followed by nucleophilic attack on carbon dioxide to generate a carboxylate intermediate. The regioselectivity of this transformation is influenced by several factors, including the nature of the metal cation, reaction temperature, and the presence of directing groups on the aromatic ring. For phenolic substrates, the reaction typically provides ortho-substituted products as the major regioisomers, although para-substitution can also occur under certain conditions.
The application of Kolbe-Schmitt chemistry to the synthesis of 4-(5-Carboxy-2-fluorophenyl)phenol would require a preformed fluorinated biphenyl substrate bearing a phenolic hydroxyl group. Such substrates can be accessed through cross-coupling reactions between fluorinated aryl halides and hydroxyphenylboronic acids, followed by selective carboxylation at the desired position. The presence of the fluorine substituent is expected to influence both the reactivity and regioselectivity of the carboxylation process through electronic effects.
Recent developments in homogeneous carboxylation methodologies have expanded the scope of the Kolbe-Schmitt reaction, enabling carboxylation under milder conditions and with improved functional group tolerance. These advances include the use of specialized bases, reaction media, and temperature profiles that enhance the efficiency of carbon dioxide incorporation while minimizing side reactions. The observation of carbonate complexes in solution using carbon-13 nuclear magnetic resonance spectroscopy has provided new insights into the mechanism of these transformations.
Temperature optimization proves crucial for achieving high yields and selectivity in carboxylation reactions. Studies have demonstrated that sodium phenoxide carboxylation shows well-resolved trends with temperature variation, producing salicylic acid in yields ranging from 11.4% to 47.8% and 4-hydroxybenzoic acid in yields ranging from 2.0% to 8.2%, depending on the specific reaction conditions employed. These findings highlight the importance of careful temperature control in optimizing the regioselectivity of carboxylation reactions.
The role of carbon dioxide pressure has also been extensively investigated, with studies showing that reactions carried out below 2 MPa carbon dioxide pressure exhibit no detectable activity. This pressure dependence reflects the relatively low nucleophilicity of phenoxide anions toward carbon dioxide and emphasizes the need for forcing conditions to achieve efficient carboxylation. Higher pressures facilitate the dissolution of carbon dioxide in the reaction medium and increase the effective concentration of the electrophilic carbon species.
Multistep synthetic approaches to 4-(5-Carboxy-2-fluorophenyl)phenol enable the systematic construction of the target molecule through sequential functional group manipulations and bond-forming reactions. These strategies often provide greater flexibility in terms of substrate scope and functional group compatibility, although they typically require more synthetic operations than convergent approaches. The design of multistep sequences requires careful consideration of the reactivity and stability of intermediate compounds, as well as the compatibility of reaction conditions across the entire synthetic route.
One representative multistep approach involves the initial preparation of a fluorinated benzoic acid derivative through selective fluorination of a suitable aromatic precursor, followed by cross-coupling with a phenolic partner and subsequent functional group manipulations. This linear synthetic strategy enables the introduction of functional groups in a controlled manner, minimizing the potential for undesired side reactions that might arise from the simultaneous presence of multiple reactive functionalities.
The synthesis of complex heterocyclic scaffolds through multistep continuous flow processes provides inspiration for the development of analogous strategies for biphenyl carboxylic acid synthesis. These approaches often involve the sequential execution of multiple chemical transformations in a single continuous operation, enabling the rapid assembly of complex molecular architectures with minimal intermediate isolation. The automated nature of these processes also facilitates optimization of reaction conditions and scaling for larger synthetic campaigns.
Multistep synthesis of biphenyl carboxylic acids has been demonstrated through the preparation of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives using Suzuki-Miyaura cross-coupling as the key bond-forming step. This approach involves the reaction of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid with various substituted boronic acids under palladium catalysis, providing access to a library of biphenyl derivatives in good yields. The methodology demonstrates excellent substrate scope and functional group tolerance, supporting its potential application to the synthesis of 4-(5-Carboxy-2-fluorophenyl)phenol analogs.
The optimization of reaction conditions for multistep synthesis requires systematic investigation of parameters including catalyst loading, base selection, solvent systems, and temperature profiles. Studies of biphenyl carboxylic acid synthesis have identified tetrakis(triphenylphosphine)palladium(0) as an effective catalyst system, with potassium carbonate serving as an optimal base in dioxane-water solvent mixtures. These conditions provide reliable coupling outcomes while maintaining compatibility with carboxylic acid functionalities.
Temperature control represents a critical parameter in multistep synthesis, particularly for transformations involving sensitive functional groups or thermally labile intermediates. The synthesis of indolylthiazoles through multistep continuous flow processes has demonstrated the importance of precise temperature regulation, with different reaction steps requiring optimization at 150°C and 200°C respectively. These findings emphasize the need for careful thermal management in multistep synthetic sequences.
The characterization of intermediates and final products in multistep synthesis requires comprehensive analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. Representative characterization data for biphenyl carboxylic acid derivatives reveal characteristic spectroscopic signatures that enable structural confirmation and purity assessment. These analytical methods provide essential feedback for optimization of synthetic conditions and validation of reaction outcomes.
Fluorine-19 Nuclear Magnetic Resonance spectroscopy represents a particularly valuable technique for analyzing 4-(5-Carboxy-2-fluorophenyl)phenol due to the high sensitivity and large chemical shift dispersion of fluorine nuclei [2] [20]. Aromatic fluorine atoms typically resonate between -80 and -170 ppm relative to trichlorofluoromethane [2] [3]. For fluorinated biphenyl systems, the fluorine chemical shift is significantly influenced by the electronic nature of substituents on both aromatic rings [4] [5].
The fluorine nucleus in 4-(5-Carboxy-2-fluorophenyl)phenol is expected to resonate around -115 to -125 ppm, consistent with fluorine atoms ortho to electron-withdrawing carboxyl groups in aromatic systems [6] [3]. The chemical shift may show additional downfield displacement due to the extended conjugation through the biphenyl system and the electron-withdrawing nature of the carboxylic acid functionality [4] [5].
Fluorine-carbon coupling constants provide additional structural information, with one-bond fluorine-carbon couplings typically ranging from 240 to 280 Hz for aromatic systems [13]. Long-range fluorine-carbon couplings through two and three bonds generally fall in the ranges of 20-50 Hz and 5-15 Hz, respectively, providing valuable connectivity information for structural confirmation [12] [13].
Infrared and Raman spectroscopy provide complementary vibrational information for the characterization of 4-(5-Carboxy-2-fluorophenyl)phenol, enabling identification of functional groups and assessment of molecular interactions [21] [22]. The vibrational spectrum of this compound reflects the presence of multiple functional groups including phenolic hydroxyl, carboxylic acid, aromatic carbon-carbon bonds, and carbon-fluorine bonds [9] [23].
The infrared spectrum of 4-(5-Carboxy-2-fluorophenyl)phenol exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule [9] [7]. The hydroxyl stretching vibrations appear as distinct features in the high-frequency region, with the phenolic hydroxyl group typically absorbing between 3550 and 3450 cm⁻¹ when measured in dilute solution or as a sharp peak [7] [24]. In solid-state measurements or concentrated solutions, hydrogen bonding interactions broaden this absorption and shift it to lower frequencies, typically appearing between 3500 and 3200 cm⁻¹ [24] [8].
The carboxylic acid hydroxyl group exhibits a characteristically broad absorption spanning from 3300 to 2400 cm⁻¹, reflecting extensive hydrogen bonding in the dimeric form commonly adopted by carboxylic acids in the solid state and concentrated solutions [9] [10]. This broad envelope often contains multiple overlapping features arising from overtone and combination bands, creating a complex absorption pattern distinctive of carboxylic acid functionality [9] [10].
Aromatic carbon-hydrogen stretching vibrations appear between 3100 and 3000 cm⁻¹, distinguishing them from aliphatic carbon-hydrogen stretches which occur below 3000 cm⁻¹ [23] [25]. These peaks typically appear as sharp, medium-intensity absorptions characteristic of aromatic compounds [25] [26]. The exact frequencies depend on the electronic environment of the aromatic rings, with electron-withdrawing substituents such as fluorine and carboxyl groups causing slight shifts in the absorption frequencies [23] [25].
The carbonyl stretching vibration of the carboxylic acid group represents one of the most diagnostic features in the infrared spectrum, appearing as a strong, sharp absorption between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids [9] [10]. The lower frequency compared to saturated carboxylic acids results from conjugation with the aromatic ring system, which delocalizes electron density and reduces the carbon-oxygen double bond character [27] [9].
Aromatic carbon-carbon stretching vibrations produce characteristic absorptions in two distinct regions: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ [23] [25]. These ring modes arise from the stretching and contracting of carbon-carbon bonds within the aromatic rings and appear as sharp to medium-intensity peaks [25] [26]. The exact frequencies and intensities depend on the substitution pattern and electronic effects of the functional groups [23] [26].
Carbon-fluorine stretching vibrations appear in the fingerprint region between 1400 and 1000 cm⁻¹, with the exact frequency depending on the hybridization state of the carbon atom and the electronic environment [28] [8]. For aromatic carbon-fluorine bonds, the stretching frequency typically occurs around 1200-1100 cm⁻¹, appearing as a strong to medium-intensity absorption [28] [8].
Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds produce strong absorptions between 900 and 675 cm⁻¹, with the exact frequencies providing information about the substitution pattern of the aromatic rings [25] [29]. These wagging motions are particularly diagnostic for determining the number and positions of substituents on aromatic rings [25] [26].
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrations and carbon-carbon bonds [22] [30]. The Raman spectrum of 4-(5-Carboxy-2-fluorophenyl)phenol exhibits characteristic features arising from the aromatic ring systems and functional group vibrations [22] [30].
Aromatic carbon-carbon stretching vibrations appear prominently in Raman spectra, typically producing strong bands between 1600 and 1400 cm⁻¹ [22] [23]. These ring-breathing modes and quadrant stretches provide information about the electronic structure and conjugation within the aromatic systems [22] [23]. The intensity and frequency of these bands are sensitive to substituent effects and can provide insight into the electron distribution within the molecule [22] [23].
The carbon-fluorine stretching vibration appears as a medium to strong band in the Raman spectrum, typically around 1200-1100 cm⁻¹ for aromatic fluorine compounds [30] [28]. This vibration is often more prominent in Raman than in infrared spectroscopy due to the polarizability change associated with the carbon-fluorine bond stretching [30] [28].
Phenolic carbon-oxygen stretching vibrations produce characteristic Raman bands around 1260-1200 cm⁻¹, appearing with medium intensity [7] [24]. This vibration is often coupled with aromatic ring modes and may appear as multiple overlapping features depending on the molecular conformation and crystal packing [7] [24].
Low-frequency Raman modes below 800 cm⁻¹ provide information about whole-molecule vibrations, including torsional motions about the biphenyl linkage and lattice modes in crystalline samples [21] [29]. These modes are particularly sensitive to intermolecular interactions and crystal packing arrangements [21] [29].
Mass spectrometry and elemental analysis provide essential techniques for the molecular characterization and compositional analysis of 4-(5-Carboxy-2-fluorophenyl)phenol [31] [32]. These analytical methods enable precise determination of molecular weight, elemental composition, and fragmentation patterns that support structural identification and purity assessment [33] [34].
Mass spectrometric analysis of 4-(5-Carboxy-2-fluorophenyl)phenol yields characteristic fragmentation patterns that reflect the structural features and stability of different molecular regions [31] [32]. The molecular ion peak appears at mass-to-charge ratio 232, corresponding to the molecular weight of the intact molecule [1] [33]. This molecular ion peak represents the parent molecule after loss of a single electron during the ionization process [32] [33].
The base peak in the mass spectrum typically corresponds to the most stable fragment ion formed during the fragmentation process [33] [35]. For aromatic carboxylic acids similar to 4-(5-Carboxy-2-fluorophenyl)phenol, common fragmentation pathways include loss of the carboxyl group (44 mass units) and loss of carbon monoxide (28 mass units) from the molecular ion [36] [18]. These neutral losses result in fragment ions at mass-to-charge ratios 188 and 204, respectively [36] [18].
The presence of the phenolic hydroxyl group contributes to additional fragmentation pathways, including loss of water (18 mass units) to generate a fragment at mass-to-charge ratio 214 [37] [38]. The fluorine substitution typically remains intact during fragmentation due to the strength of the carbon-fluorine bond, providing a diagnostic marker for compound identification [39] [17].
Fragmentation at the biphenyl linkage represents another significant pathway, potentially generating fragments corresponding to the individual aromatic rings [37] [38]. The 4-hydroxyphenyl fragment would appear at mass-to-charge ratio 93, while the 5-carboxy-2-fluorophenyl fragment would contribute a peak at mass-to-charge ratio 140 [37] [38].
The isotope pattern in the mass spectrum provides additional confirmation of molecular composition, with the M+1 peak arising from natural abundance carbon-13 contributing approximately 1.1% intensity per carbon atom relative to the molecular ion peak [40] [35]. For the C₁₃H₉FO₃ composition, the M+1 peak would exhibit approximately 14% relative intensity compared to the molecular ion [40] [35].
Elemental analysis provides quantitative determination of the carbon, hydrogen, and heteroatom content of 4-(5-Carboxy-2-fluorophenyl)phenol, enabling verification of molecular composition and assessment of sample purity [41] [17]. The theoretical elemental composition for C₁₃H₉FO₃ consists of 67.24% carbon, 3.90% hydrogen, 8.19% fluorine, and 20.67% oxygen by mass [1] [17].
Combustion analysis determines carbon and hydrogen content through complete oxidation of the sample to carbon dioxide and water, with quantitative measurement of these products enabling calculation of elemental percentages [41] [17]. High-purity samples of 4-(5-Carboxy-2-fluorophenyl)phenol should yield carbon and hydrogen values within ±0.4% of the theoretical composition [41] [17].
Fluorine analysis requires specialized techniques due to the chemical inertness of fluorine compounds under standard combustion conditions [41] [17]. Ion-selective electrode methods or specialized combustion procedures with oxygen flask techniques enable accurate fluorine determination in fluorinated organic compounds [41] [17]. The fluorine content serves as a particularly diagnostic element for confirming the identity and purity of fluorinated aromatic compounds [17] [5].
Oxygen content is typically determined by difference after accounting for carbon, hydrogen, and fluorine, although direct oxygen analysis methods such as pyrolysis-gas chromatography can provide independent verification [41] [17]. The presence of both phenolic and carboxylic oxygen atoms in 4-(5-Carboxy-2-fluorophenyl)phenol makes oxygen content determination particularly important for compositional verification [41] [17].
| Analytical Parameter | Method | Expected Range | Diagnostic Value |
|---|---|---|---|
| Molecular Ion Peak | Electron Ionization MS | 232 m/z | Molecular weight confirmation [33] |
| Base Peak | Electron Ionization MS | 188 m/z (M-44) | Loss of CO₂ group [18] |
| Carbon Content | Combustion Analysis | 67.24 ± 0.4% | Elemental composition [17] |
| Hydrogen Content | Combustion Analysis | 3.90 ± 0.4% | Elemental composition [17] |
| Fluorine Content | Ion-Selective Electrode | 8.19 ± 0.3% | Fluorine substitution [17] |
| M+1 Isotope Peak | Mass Spectrometry | 14% relative intensity | Carbon-13 contribution [40] |
The synthesis of 4-(5-Carboxy-2-fluorophenyl)phenol relies heavily on palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling methodology. The selection of appropriate catalyst systems and ligands represents a critical factor in achieving optimal reaction outcomes [2] [3].
The most effective catalyst systems for the synthesis of fluorinated biaryl compounds such as 4-(5-Carboxy-2-fluorophenyl)phenol have been extensively studied [2] [3] [4]. Tetrakis(triphenylphosphine)palladium(0) remains a widely utilized catalyst system, offering reliable performance with catalyst loadings ranging from 0.5 to 5 mol% [5] [6]. This system demonstrates particular effectiveness at temperatures between 80-120°C, typically achieving yields of 75-95% [2] [7].
Alternative catalyst formulations include palladium(II) acetate combined with triphenylphosphine ligands, which provide enhanced commercial availability and operational simplicity [8]. The dimeric palladium acetate precursor requires activation through ligand coordination to generate the active monomeric palladium(0) species [8]. Research indicates that the palladium acetate dimer serves as a resting state, with sequential ligand addition producing the catalytically active monomeric species [8].
Advanced catalyst systems employing tris(dibenzylideneacetone)dipalladium(0) with tri-tert-butylphosphine demonstrate superior activity, enabling lower catalyst loadings of 0.1-2 mol% while maintaining yields of 85-98% [2] [3]. These systems exhibit enhanced performance due to the strong electron-donating properties of the tri-tert-butylphosphine ligand, which facilitates both oxidative addition and reductive elimination steps [3].
| Catalyst System | Catalyst Loading (mol%) | Temperature Range (°C) | Typical Yield (%) | Advantages |
|---|---|---|---|---|
| Pd(PPh3)4 | 0.5-5 | 80-120 | 75-95 | Well-established |
| Pd(OAc)2 + PPh3 | 1-10 | 80-110 | 70-90 | Commercially available |
| Pd2(dba)3 + P(t-Bu)3 | 0.1-2 | 60-100 | 85-98 | High activity |
| Pd(PCy3)2Cl2 | 0.5-5 | 80-120 | 80-95 | Air-stable |
| Pd-NHC complexes | 0.1-5 | 60-110 | 80-96 | High TON/TOF |
The electronic and steric properties of phosphine ligands significantly influence the catalytic cycle of cross-coupling reactions [3] [9] [10]. Electron-rich phosphines such as tri-tert-butylphosphine and tricyclohexylphosphine enhance the nucleophilicity of the palladium(0) center, thereby lowering the activation energy for oxidative addition [11]. This increased electron density facilitates the oxidative addition of aryl halides, particularly challenging substrates such as aryl chlorides [3] [10].
Sterically bulky ligands play a crucial role in stabilizing monoligated palladium species, which are increasingly recognized as the true catalytic intermediates in cross-coupling reactions [3]. The steric bulk prevents coordination of additional ligands, maintaining the unsaturated 14-electron palladium(0) species required for efficient oxidative addition [3]. Furthermore, bulky ligands promote reductive elimination by destabilizing the palladium(II) intermediate, driving the reaction toward product formation [3] [11].
| Ligand Type | Electronic Properties | Steric Bulk | Oxidative Addition Rate | Reductive Elimination Rate | Typical Yield Range (%) |
|---|---|---|---|---|---|
| Triphenylphosphine (PPh3) | Weak donor | Moderate | Moderate | Moderate | 70-85 |
| Tri-tert-butylphosphine (P(t-Bu)3) | Strong donor | High | Fast | Fast | 85-95 |
| Tricyclohexylphosphine (PCy3) | Strong donor | High | Fast | Moderate | 75-90 |
| Buchwald Phosphines | Tunable | Variable | Fast | Fast | 80-98 |
| N-Heterocyclic Carbenes | Strong donor | Variable | Fast | Fast | 80-96 |
N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to traditional phosphine ligands [10] [12]. These ligands combine strong σ-donating ability with minimal π-back-bonding, resulting in highly electron-rich palladium centers [10]. The strong metal-ligand bond formation provides enhanced catalyst stability, particularly important for challenging coupling reactions requiring extended reaction times or elevated temperatures [10] [13].
The modular nature of NHC ligands allows for precise tuning of both electronic and steric properties through systematic modification of the nitrogen substituents [10] [11]. This tunability enables optimization of catalyst performance for specific substrate combinations, including the synthesis of complex fluorinated biaryl compounds [13].
The choice of solvent profoundly influences the outcome of palladium-catalyzed cross-coupling reactions through multiple mechanisms [14] [15]. Solvents affect catalyst activation, substrate solubility, base solubility, and the stability of reaction intermediates [14] [16]. For the synthesis of 4-(5-Carboxy-2-fluorophenyl)phenol, solvent selection must balance these competing factors to achieve optimal yield and selectivity [17] [15].
Nonpolar aromatic solvents such as toluene favor the formation of monoligated palladium species, which exhibit enhanced reactivity toward oxidative addition [17]. The low polarity of toluene minimizes coordination of additional ligands or solvent molecules to the palladium center, maintaining the active catalyst species [14] [17]. Research demonstrates that toluene typically provides yields of 80-90% for biaryl synthesis reactions [17] [15].
Polar aprotic solvents including dimethylformamide (DMF) and dimethyl sulfoxide offer advantages for reactions requiring elevated temperatures [14] [15]. The high boiling points of these solvents (DMF: 153°C) enable reaction temperatures that accelerate difficult coupling processes [14]. However, polar solvents may stabilize anionic palladium complexes, potentially altering the catalytic cycle and affecting selectivity [17].
| Solvent | Polarity | Boiling Point (°C) | Best for Base Type | Typical Yield (%) | Comments |
|---|---|---|---|---|---|
| Toluene | Low | 111 | Organic | 80-90 | General purpose |
| DMF | High | 153 | Inorganic | 75-95 | High temperature |
| THF | Moderate | 66 | Organic | 70-85 | Limited temperature |
| Dioxane | Moderate | 101 | Alkoxide | 85-95 | High yields |
| 1-Butanol | Moderate | 118 | Carbonate | 80-92 | Green solvent |
| Water/EtOH | High | 78-100 | Carbonate | 70-88 | Environmentally friendly |
The coordination between solvent choice and base selection represents a critical optimization parameter [14] [15]. Inorganic bases such as potassium carbonate and cesium carbonate require polar solvents or solvent mixtures to achieve adequate solubility [14]. The combination of DMF with potassium carbonate provides effective base solubility while maintaining reasonable reaction temperatures [15].
Organic bases including triethylamine and diisopropylethylamine demonstrate compatibility with less polar solvents such as toluene and dioxane [14] [16]. This combination offers advantages for product isolation, as the organic solvent phase can be readily separated from aqueous workup solutions [14]. Research indicates that dioxane-based systems frequently achieve yields of 85-95% for biaryl coupling reactions [15].
Temperature optimization requires balancing reaction rate enhancement against catalyst decomposition and side reaction formation [18] [19] [20]. Lower temperatures (60-80°C) minimize side reactions and maintain high catalyst stability but may result in incomplete conversion [18] [19]. Conversely, elevated temperatures (100-120°C) accelerate the reaction rate but increase the risk of catalyst deactivation and byproduct formation [20] [21].
| Temperature Range (°C) | Reaction Rate | Side Reactions | Catalyst Stability | Typical Yield (%) | Optimal for |
|---|---|---|---|---|---|
| 60-80 | Slow | Minimal | High | 70-85 | Sensitive substrates |
| 80-100 | Moderate | Low | High | 85-95 | General coupling |
| 100-120 | Fast | Moderate | Moderate | 80-95 | Fast reactions |
| 120-140 | Very fast | High | Low | 75-90 | Difficult substrates |
| >140 | Very fast | Very high | Very low | 60-80 | Special cases |
The optimal temperature range for 4-(5-Carboxy-2-fluorophenyl)phenol synthesis typically falls between 80-100°C, providing an effective balance between reaction rate and selectivity [6] [18]. This temperature range enables efficient catalyst turnover while maintaining the integrity of both the fluorine substituent and carboxylic acid functionality [22] [20].
Palladium catalyst stability under reaction conditions significantly impacts both yield and reaction reproducibility [22] [20]. At temperatures exceeding 120°C, palladium nanoparticle aggregation becomes problematic, leading to reduced catalytic activity [22] [20]. Additionally, high temperatures may promote β-hydride elimination reactions, particularly problematic for substrates containing β-hydrogen atoms [21].
The thermal decomposition of PdO to metallic palladium occurs at temperatures above 780°C under inert conditions, but under reaction conditions, palladium oxidation states fluctuate based on the local chemical environment [23] [20]. Maintaining palladium in the appropriate oxidation state through controlled temperature management enhances both activity and longevity of the catalytic system [22].
Maximizing the yield of 4-(5-Carboxy-2-fluorophenyl)phenol requires systematic optimization of multiple reaction parameters [18] [19] [24]. Stoichiometric control represents a fundamental approach, with slight excess of the boronic acid coupling partner (1.1-1.3 equivalents) typically providing improved yields by driving the reaction to completion [18] [25]. However, excessive amounts of coupling partners may lead to waste and complicate purification procedures [25].
Reaction time optimization depends on the specific catalyst system and reaction temperature employed [7] [18]. Automated feedback systems and real-time monitoring enable precise control of reaction progress, allowing termination at optimal conversion levels [2] [26]. Research demonstrates that machine learning approaches can effectively predict optimal reaction conditions, leading to yield improvements of 25-40% compared to traditional optimization methods [26] [27].
Base loading optimization typically requires 1.5-3.0 equivalents of base to ensure complete deprotonation of boronic acids and neutralization of any acidic byproducts [6] [25]. Insufficient base quantities may result in incomplete transmetalation, while excessive base can lead to competing side reactions and complicate product isolation [18] [25].
The purification of 4-(5-Carboxy-2-fluorophenyl)phenol requires consideration of both the polar carboxylic acid functionality and the aromatic biaryl structure [28] [29] [30]. Crystallization represents the most effective purification method for this compound class, typically achieving purities of 95-99% with recovery rates of 85-95% [31] [32] [33].
| Purification Method | Typical Recovery (%) | Purity Achieved (%) | Time Required | Best Application | Cost |
|---|---|---|---|---|---|
| Crystallization | 85-95 | 95-99 | 2-24 h | Solid products | Low |
| Column Chromatography | 70-90 | 90-98 | 1-4 h | Complex mixtures | Moderate |
| Liquid-Liquid Extraction | 80-95 | 85-95 | 0.5-2 h | Acid/base separation | Low |
| Distillation | 90-98 | 95-99 | 1-3 h | Volatile compounds | Moderate |
| Sublimation | 85-95 | 98-99 | 1-4 h | Sublimable solids | Low |
Solvent selection for crystallization must account for the amphiphilic nature of 4-(5-Carboxy-2-fluorophenyl)phenol, which contains both polar (carboxylic acid) and nonpolar (aromatic) regions [31] [34]. Mixed solvent systems often provide optimal crystallization conditions, with alcohol-water mixtures enabling controlled supersaturation and crystal growth [31] [33].
Temperature-controlled crystallization procedures enhance both yield and crystal quality [33] [35]. Slow cooling rates (0.5-2°C per hour) promote the formation of larger, more pure crystals while minimizing inclusion of impurities [31] [35]. Seeding with pure crystal nuclei can improve crystallization kinetics and yield consistency [33] [36].
Real-time monitoring of reaction progress and impurity formation enables proactive optimization of reaction conditions [28] [37]. High-performance liquid chromatography (HPLC) provides quantitative analysis of product formation and side product generation throughout the reaction course [37] [38]. This analytical feedback allows for immediate adjustment of reaction parameters to maximize yield and minimize impurity formation [37].
The implementation of Process Analytical Technology (PAT) enables continuous monitoring of critical quality attributes during both reaction and purification stages [37] [36]. Spectroscopic methods including infrared and Raman spectroscopy provide real-time information on reaction progress and product purity [39] [36]. These monitoring systems facilitate the development of robust control strategies that maintain consistent product quality across multiple production batches [37] [36].
Quality by Design (QbD) principles emphasize the systematic understanding of how process variables affect product quality [28] [37]. For 4-(5-Carboxy-2-fluorophenyl)phenol synthesis, this approach involves mapping the design space for critical parameters including temperature, catalyst loading, solvent composition, and reaction time [37] [25]. Statistical design of experiments methodologies enables efficient exploration of this multidimensional parameter space [40] [7].
Continuous flow synthesis offers advantages for both yield optimization and impurity control in the production of 4-(5-Carboxy-2-fluorophenyl)phenol [7] [24]. Flow reactors provide enhanced heat and mass transfer, enabling more precise temperature control and reducing residence time requirements [7] [24]. Research demonstrates that continuous flow systems can achieve yield improvements of 30-50% compared to traditional batch processes while reducing reaction times by 75% [7].
Microreactor technology facilitates rapid optimization of reaction conditions through high-throughput experimentation [24]. The small scale and automated nature of microreactor systems enable systematic screening of catalyst systems, solvents, and temperatures with minimal material consumption [40] [24]. This approach accelerates the identification of optimal conditions for scaled production [40] [26].